(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide

Description

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide is an organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3OS/c21-17-8-6-15(7-9-17)10-16(12-22)19(25)24-20-23-13-18(26-20)11-14-4-2-1-3-5-14/h1-10,13H,11H2,(H,23,24,25)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVGORBCAOYASK-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized through the reaction of cyanoacetic acid with an appropriate amine, followed by dehydration to form the acrylamide.

Coupling of the Thiazole and Acrylamide Units: The final step involves the coupling of the thiazole and acrylamide units through a condensation reaction, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or the acrylamide moiety to a saturated amide.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, saturated amides.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study biological processes and pathways.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-chlorophenyl)acrylamide

- (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-bromophenyl)acrylamide

- (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methylphenyl)acrylamide

Uniqueness

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity to biological targets, and overall stability, making it a valuable compound for various applications.

Biological Activity

The compound (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide is a member of the thiazole-based chemical family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

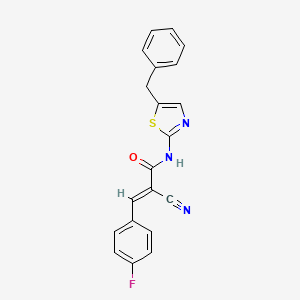

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a thiazole ring, a cyano group, and a fluorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of thiazole derivatives, including this compound. The following points summarize key findings related to its biological activity:

-

Cytotoxicity Against Cancer Cell Lines :

- The compound exhibits potent cytotoxic effects against various cancer cell lines, including leukemia (K-562) and melanoma (UACC-62). The IC50 values for these cell lines were found to be approximately 56.4 nM and 56.9 nM respectively, indicating high potency .

- In comparative studies, the compound demonstrated selectivity with a selectivity index (SI) of 101.0 towards leukemic cells over normal cells .

- Mechanisms of Action :

- Structure-Activity Relationship (SAR) :

Case Studies

Several case studies have documented the efficacy of this compound and related compounds:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | K-562 (Leukemia) | 56.4 nM | Induces apoptosis |

| Study 2 | UACC-62 (Melanoma) | 56.9 nM | DNA damage via comet assay |

| Study 3 | NCI-H460 (Lung Cancer) | Data not specified | Cytotoxicity assessment |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 5-benzylthiazol-2-amine with a cyanoacrylate precursor under coupling agents like EDCI or DCC in polar solvents (e.g., DMF or ethanol) at 0–25°C .

- Step 2 : Introduction of the 4-fluorophenyl group via Knoevenagel condensation, requiring controlled pH (e.g., acetic acid catalysis) and anhydrous conditions to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to achieve >95% purity .

- Key Parameters : Reaction yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation of the acrylamide moiety .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the acrylamide bond (E-configuration) and substituent positions. Aromatic protons appear as distinct multiplets in δ 7.1–8.3 ppm, while the cyano group resonates at ~120 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 404.12) and fragments corresponding to thiazole and fluorophenyl groups .

- Infrared Spectroscopy (IR) : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1650 cm⁻¹) confirm functional group integrity .

- HPLC-PDA : Purity >98% is confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. How can researchers conduct initial biological activity screening for this compound?

- Methodological Answer :

- Cell-Based Assays :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations using nonlinear regression .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic populations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. IC₅₀ values are normalized to controls (e.g., staurosporine) .

- Microbial Susceptibility : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Libraries : Synthesize analogs with halogen (Cl, Br), electron-withdrawing (NO₂), or bulky groups (morpholine) at the benzylthiazole or fluorophenyl positions .

- Activity Trends : Compare IC₅₀ values across analogs. For example:

- Electron-withdrawing groups on the fluorophenyl ring enhance kinase inhibition (e.g., 4-NO₂ reduces IC₅₀ by ~40% compared to 4-F) .

- Bulkier substituents on thiazole improve selectivity for bacterial targets (e.g., 5-benzyl vs. 5-methyl) .

- Statistical Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, polar surface area, and bioactivity .

Q. What experimental and computational approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Biochemical Assays :

- Target Engagement : Pull-down assays with biotinylated probes or thermal shift assays (DSF) to identify binding proteins .

- Pathway Analysis : Western blotting for phosphorylation status of MAPK/ERK or PI3K/AKT pathways in treated cells .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with predicted targets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) may form hydrogen bonds with the acrylamide carbonyl .

- siRNA Knockdown : Validate target relevance by silencing candidate genes (e.g., EGFR) and assessing rescue of compound-induced effects .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Protocols : Adopt consensus assays (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

- Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if enzyme assays conflict) .

- Meta-Analysis : Aggregate published data (e.g., ChEMBL) and apply funnel plots to identify outliers due to assay conditions (e.g., serum concentration differences) .

Q. What role do computational methods play in optimizing this compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = -4.1), and CYP450 inhibition risks .

- MD Simulations : GROMACS simulations (100 ns) assess membrane permeability via lipid bilayer interactions .

- Metabolite Prediction : CypReact identifies potential oxidation sites (e.g., benzylthiazole to sulfoxide) for stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.